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Compound of Interest

Compound Name: p-Coumaraldehyde

Cat. No.: B1217632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

p-coumaraldehyde, a naturally occurring phenolic compound. The following sections detail its

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This guide is intended to serve as a valuable

resource for the identification and characterization of this and similar compounds in research,

and drug development.

Spectroscopic Data Summary
The structural elucidation of p-coumaraldehyde is critically supported by NMR and MS data.

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data
The NMR data presented below was acquired in Dimethyl Sulfoxide (DMSO-d₆) at 298K on a

Bruker DMX-500MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for p-Coumaraldehyde
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Atom Label
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-7 9.58 d 7.8

H-2, H-6 7.61 d 8.6

H-8 7.45 d 15.9

H-3, H-5 6.84 d 8.6

H-9 6.66 dd 15.9, 7.8

OH 10.2 (broad s) s -

Table 2: ¹³C NMR Spectroscopic Data for p-Coumaraldehyde

Atom Label Chemical Shift (δ) ppm

C-9 194.04

C-4 160.60

C-7 153.75

C-2, C-6 130.95

C-8 125.21

C-1 125.42

C-3, C-5 115.95

Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound. The monoisotopic molecular weight of p-coumaraldehyde is 148.0524

g/mol .[2][3]

Table 3: High-Resolution Mass Spectrometry (HRMS-MS/MS) Fragmentation Data for p-
Coumaraldehyde
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Precursor Ion (m/z) Fragmentation Ion (m/z) Relative Abundance

149.0598 (M+H)⁺ 131.0489 54.70%

149.0598 (M+H)⁺ 121.0645 22.00%

149.0598 (M+H)⁺ 103.0541 9.70%

149.0598 (M+H)⁺ 132.0506 4.90%

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data. The following are representative protocols for the NMR and MS analysis of

p-coumaraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol is designed for the structural elucidation of phenolic compounds like p-
coumaraldehyde.

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified p-coumaraldehyde sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often suitable for phenolic

compounds due to its ability to dissolve a wide range of organic molecules and the

presence of a residual solvent peak that is easily identifiable.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, which

is crucial for accurate integration.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum

to singlets for each carbon.

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption peaks.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Mass Spectrometry (MS) Protocol
This protocol is suitable for the analysis of small organic molecules like p-coumaraldehyde
using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation:

Prepare a stock solution of the p-coumaraldehyde sample at a concentration of

approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The

final solution should be free of any particulate matter; filter if necessary.[4]

Instrumentation and Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for detecting

protonated molecules [M+H]⁺.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap is recommended for accurate mass measurements.

Infusion: The sample can be introduced into the mass spectrometer via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography

(LC) can be coupled to the mass spectrometer (LC-MS) for separation prior to analysis.

Capillary Voltage: 3-5 kV.

Nebulizing Gas (e.g., Nitrogen) Flow Rate: Adjusted to ensure stable spray.

Drying Gas (e.g., Nitrogen) Flow Rate and Temperature: Optimized to desolvate the ions

efficiently (e.g., 5-10 L/min at 200-350 °C).

Mass Range: Scan a range appropriate for the expected molecular weight, for instance,

m/z 50-500.
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Data Acquisition and Analysis:

Acquire the full scan mass spectrum to identify the molecular ion peak.

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the isolated

molecular ion. This involves fragmenting the precursor ion and analyzing the resulting

product ions to elucidate the fragmentation pattern.

Analyze the accurate mass measurement to determine the elemental composition of the

parent and fragment ions.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic data interpretation and

the chemical structure of p-coumaraldehyde with atom labeling corresponding to the NMR

data.
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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of p-Coumaraldehyde with Atom Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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